molecular formula C12H6Br2OS B14644923 Phenoxathiin, 2,8-dibromo- CAS No. 56348-81-3

Phenoxathiin, 2,8-dibromo-

Cat. No.: B14644923
CAS No.: 56348-81-3
M. Wt: 358.05 g/mol
InChI Key: MZLATBKNUQSUGB-UHFFFAOYSA-N
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Description

2,8-Dibromo-phenoxathiin (C₁₂H₆Br₂OS) is a halogenated derivative of phenoxathiin, a heterocyclic compound containing oxygen and sulfur atoms in a fused ring system. Bromination at the 2 and 8 positions introduces electron-withdrawing substituents, altering the compound’s electronic and steric properties. This modification enhances its utility as a synthetic intermediate, particularly in the preparation of 1,4-diketones and heterocyclic compounds via alkylation and oxidation reactions . For example, 2-ro-bromoacetylphenoxathiin serves as a precursor for 1,4-diketones like compound 7 and 9, which are pivotal in synthesizing pyrrolic nuclei and other heterocycles .

Properties

CAS No.

56348-81-3

Molecular Formula

C12H6Br2OS

Molecular Weight

358.05 g/mol

IUPAC Name

2,8-dibromophenoxathiine

InChI

InChI=1S/C12H6Br2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H

InChI Key

MZLATBKNUQSUGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin, 2,8-dibromo- typically involves the bromination of phenoxathiin. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of phenoxathiin, 2,8-dibromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: Phenoxathiin, 2,8-dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenoxathiin, 2,8-dibromo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenoxathiin, 2,8-dibromo- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance its binding affinity and specificity towards these targets. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions .

Comparison with Similar Compounds

Halogenated Phenoxathiin Derivatives

2-Chloro-phenoxathiin (C₁₂H₇ClOS, MW 234.70) shares structural similarities but replaces bromine with chlorine at position 2. Key differences include:

  • Molecular Weight: Bromine’s higher atomic mass increases the molecular weight of 2,8-dibromo-phenoxathiin compared to its chloro analog.
  • Reactivity : Bromine’s larger atomic size and polarizability enhance its leaving-group ability in nucleophilic substitution reactions compared to chlorine, making brominated derivatives more reactive in synthetic pathways .
  • Applications: While 2,8-dibromo-phenoxathiin is used in diketone synthesis, 2-chloro-phenoxathiin’s applications are less documented but likely involve similar intermediate roles.

Table 1: Comparison of Halogenated Phenoxathiin Derivatives

Compound Substituent Molecular Formula Molecular Weight Key Applications
2,8-Dibromo-phenoxathiin Br C₁₂H₆Br₂OS 370.05* 1,4-Diketone synthesis
2-Chloro-phenoxathiin Cl C₁₂H₇ClOS 234.70 Intermediate (inferred)

*Calculated based on atomic masses.

Sulfone-Modified Phenoxathiin Derivatives

Phenoxathiin-10,10-dioxide (Pd) replaces sulfur with a sulfone group, significantly altering electronic properties:

  • Electronic Effects: The sulfone group is strongly electron-withdrawing, stabilizing charge-transfer states in thermally activated delayed fluorescence (TADF) materials. In contrast, bromine’s inductive effect is weaker, making 2,8-dibromo-phenoxathiin less suitable for optoelectronic applications .
  • Reactivity : Sulfone derivatives are more resistant to oxidation than brominated analogs, which undergo facile substitution or elimination reactions .

Other Dibromo Heterocycles

6,8-Dibromo-4H-1,4-benzoxazin-3-one (C₈H₅Br₂NO₂) and 2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine represent structurally distinct dibromo heterocycles:

  • Ring Systems: The benzoxazinone core lacks sulfur and features a fused oxygen-nitrogen ring, while the epoxydibenzo compound includes an epoxide bridge. These differences influence solubility and melting points.
  • Synthetic Utility: 2,8-Dibromo-phenoxathiin’s sulfur atom facilitates thioether-based reactivity, whereas benzoxazinones and epoxides are tailored for electrophilic substitutions or ring-opening reactions .

Table 2: Structural and Functional Comparison of Dibromo Heterocycles

Compound Core Structure Key Features Applications
2,8-Dibromo-phenoxathiin Phenoxathiin with Br Sulfur atom, Br substituents Organic synthesis intermediates
6,8-Dibromo-4H-1,4-benzoxazin-3-one Benzoxazinone with Br Oxygen-nitrogen ring Unspecified (safety data noted)
Epoxydibenzo[b,f][1,5]dioxocine (Br) Epoxide-fused dibenzo Epoxide bridge, dibromo substitution Crystallography studies

Substituent Constant Analysis

Using Hansch parameters (σ for polar effects, π for resonance effects):

  • Chlorine (Cl) : Similar σ (~0.23) but lower π (~0.01), making bromine slightly more resonance-active.
  • Sulfone (SO₂) : High σ (~0.93) dominates, drastically increasing electrophilicity compared to halogens .

These parameters explain why sulfone derivatives like Pd excel in charge-transfer applications, while brominated phenoxathiins favor substitution reactions.

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